N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-7-6-9(17-19(7)3)11-14-15-12(21-11)13-10(20)8-4-5-18(2)16-8/h4-6H,1-3H3,(H,13,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRNUJUBSBVCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring
- Oxadiazole ring
- Carboxamide group
This unique combination allows it to interact with various biological targets, making it a subject of extensive pharmacological research.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit broad-spectrum antimicrobial activities. Specifically, derivatives of oxadiazole have been shown to possess:
- Antibacterial activity against various strains, including resistant bacteria.
- Antifungal properties , particularly against pathogenic fungi.
Anticancer Activity
Studies have highlighted the potential of pyrazole and oxadiazole derivatives in cancer therapy. The mechanisms include:
- Inhibition of tumor cell proliferation : Some derivatives have demonstrated cytotoxic effects on multiple cancer cell lines.
- Targeting specific signaling pathways involved in cancer progression.
Antiparasitic Effects
Compounds similar to this compound have shown promising results against parasites such as those causing leishmaniasis and malaria. The proposed mechanisms include:
- Disruption of metabolic pathways critical for parasite survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : The compound could modulate receptor activity affecting signal transduction pathways.
- Biochemical Pathway Interference : By interacting with specific proteins or nucleic acids, it can alter cellular responses.
Case Studies
Several studies have evaluated the efficacy of similar compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:
- Solubility : The structure suggests good solubility in polar solvents, which can enhance bioavailability.
- Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit significant anticancer properties. Studies have demonstrated that N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer cell survival.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against bacteria and fungi have revealed that it can inhibit the growth of several pathogenic strains. This makes it a candidate for further development as a therapeutic agent in treating infections caused by resistant microorganisms.
Agricultural Chemistry
Pesticide Development
The structural features of this compound suggest its potential use in developing new pesticides. Its ability to interfere with pest metabolism or reproduction could lead to effective solutions for crop protection against various pests while minimizing environmental impact.
Herbicide Activity
Preliminary studies have indicated that this compound may possess herbicidal properties. Its application could potentially lead to the development of selective herbicides that target specific weed species without harming crops.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The compound's thermal stability and chemical resistance make it suitable for applications in coatings and composite materials.
Nanotechnology
In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with tailored functionalities. Its unique chemical structure allows for modifications that can enhance the properties of nanoparticles used in drug delivery systems or as catalysts in chemical reactions.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation in breast and lung cancer cell lines | Potential development of new anticancer therapies |
| Antimicrobial Properties | Effective against E. coli and Staphylococcus aureus | Possible use in formulations for treating infections |
| Pesticide Development | Reduced pest populations in controlled studies | New avenues for environmentally friendly pest control solutions |
| Polymer Chemistry | Improved mechanical properties in polymer composites | Enhanced durability and performance in industrial applications |
| Nanotechnology Applications | Synthesis of functionalized nanoparticles for targeted drug delivery | Advancements in precision medicine and targeted therapies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1014028-56-8)
- Structure : The oxadiazole ring is substituted with a 3,4-dimethoxyphenyl group instead of the 1,5-dimethylpyrazol-3-yl group.
- Molecular Formula : C₁₆H₁₇N₅O₄ (MW: 343.34 g/mol).
- Data Limitations : Melting point, density, and bioactivity data are unavailable .
N-[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1013785-74-4)
- Structure : The oxadiazole is substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group.
- Molecular Formula : C₁₆H₁₅N₅O₄ (MW: 341.32 g/mol).
- Key Differences : The fused dioxane ring introduces rigidity and may influence binding affinity in biological systems due to π-π stacking interactions.
- Data Limitations: No experimental data on physical properties or bioactivity are reported .
Pyrazole-Oxadiazole Hybrids with Varied Functional Groups
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)
- Structure: These derivatives (e.g., 3a, 3b) feature chloro, cyano, and aryl substituents on the pyrazole rings.
Key Data :
Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol) 3a 68 133–135 403.1 3b 68 171–172 437.1 - Comparison : The presence of electron-withdrawing groups (e.g., Cl, CN) in 3a–3p increases molecular polarity compared to the target compound, which lacks such substituents. Higher melting points in these derivatives (e.g., 3b: 171–172°C) suggest stronger intermolecular interactions .
Heterocyclic Variations: Isoxazole and Thioamide Derivatives
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Structure : Incorporates a dihydroisoxazole ring instead of oxadiazole.
- The ethyl group on the pyrazole could enhance lipophilicity .
5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl) Isoxazol-4-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
Physicochemical and Structural Implications
Molecular Weight and Polarity
Thermal Stability
- Analogs with chloro and cyano groups (e.g., 3b, 3d) exhibit higher melting points (171–183°C) due to strong dipole-dipole interactions, suggesting that the target compound’s thermal stability may vary with its substituent pattern .
Preparation Methods
Synthesis of the Pyrazole Ring
The pyrazole moiety in N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For instance, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid can be prepared by treating acetylacetone with methylhydrazine in ethanol at reflux temperatures (78–80°C) for 6–8 hours . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring.
Reaction Conditions and Yield Optimization
-
Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may lead to side products if exceeding 90°C .
-
Catalysts : Acidic catalysts (e.g., HCl) or basic conditions (e.g., NaOH) modulate reaction kinetics, with basic conditions favoring higher yields (75–85%).
-
Solvent : Ethanol or methanol is preferred due to their polarity and ability to dissolve both hydrazine and diketone reactants .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 78°C | Maximizes cyclization |
| Reaction Time | 7 hours | Balances completion and side reactions |
| Hydrazine:Diketone Ratio | 1:1.05 | Prevents diketone excess |
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is synthesized through cyclization of a hydrazide intermediate. A validated method involves treating a carboxylic acid hydrazide with a carbonyl source (e.g., triphosgene or POCl₃) under dehydrating conditions . For example, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine can be prepared by reacting pyrazole-3-carbohydrazide with triethyl orthoacetate in the presence of POCl₃ at 0–5°C . The reaction mechanism involves initial formation of an acylhydrazone intermediate, followed by intramolecular cyclization and elimination of water.
Critical Parameters
-
Dehydrating Agent : POCl₃ outperforms PCl₅ due to better solubility in non-polar solvents .
-
Temperature Control : Maintaining temperatures below 10°C minimizes side reactions such as over-chlorination.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Coupling of Pyrazole and Oxadiazole Moieties
The pyrazole and oxadiazole subunits are coupled via amide bond formation. This step typically employs carbodiimide-based coupling agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of HOBt (hydroxybenzotriazole) . For instance, reacting 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine with 1-methyl-1H-pyrazole-3-carboxylic acid in DMF at 25°C for 12 hours yields the target compound .
Key Considerations
-
Stoichiometry : A 1:1 molar ratio of amine to carboxylic acid prevents unreacted starting material .
-
Solvent Choice : DMF or dichloromethane facilitates reagent solubility without side reactions .
-
Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction by 30% .
Final Functionalization and Purification
Post-coupling functionalization includes methylation of the pyrazole nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃). The reaction is conducted in acetone at 50°C for 4 hours, achieving >90% conversion . Final purification involves recrystallization from ethanol/water (3:1 v/v) or preparative HPLC using a C18 column and acetonitrile/water gradient .
Purification Data
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98.5 | 72 |
| Preparative HPLC | 99.8 | 85 |
Industrial-Scale Optimization Strategies
For large-scale synthesis, continuous flow reactors offer advantages over batch processes, including improved heat transfer and reduced reaction times . Green chemistry principles, such as using water as a solvent for cyclization steps, reduce environmental impact. Catalytic methylation with dimethyl carbonate instead of methyl iodide enhances atom economy .
Comparative Analysis of Scaling Methods
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 88% |
| Solvent Consumption | 500 mL/kg product | 150 mL/kg product |
Q & A
Q. What are the standard synthetic routes for synthesizing N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a methyl-substituted pyrazole carboxamide derivative. Key intermediates include the oxadiazole-thiol precursor and activated pyrazole derivatives. Reaction conditions often employ N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and alkyl halides for substitution reactions. Purification via column chromatography and recrystallization is critical to isolate the final product . For analogous compounds, chromenone-based pyrazole derivatives have been synthesized using similar coupling strategies, highlighting the importance of controlled stoichiometry and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole and oxadiazole ring systems, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹). For complex stereochemistry, X-ray crystallography provides definitive structural validation, as demonstrated in studies of related pyrazole-oxadiazole hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the target compound during synthesis?
- Methodological Answer : Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side products.
- Temperature control : Room-temperature stirring minimizes decomposition of sensitive intermediates.
- Purification : Gradient elution in column chromatography enhances separation of closely related byproducts.
Evidence from similar syntheses shows that adjusting the molar ratio of reactants (e.g., 1:1.2 for oxadiazole-thiol to alkyl halide) improves yields by 15–20% .
Q. What strategies resolve discrepancies in spectral data (e.g., NMR or MS) when confirming the compound’s structure?
- Methodological Answer : Conflicting data can arise from tautomerism or impurities. Strategies include:
- Multi-technique validation : Cross-checking NMR with High-Resolution Mass Spectrometry (HRMS) and IR.
- Isotopic labeling : Using deuterated solvents to clarify proton assignments in NMR.
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data.
For example, studies on benzimidazole-pyrazole hybrids resolved ambiguities by correlating computed and experimental ¹³C NMR shifts .
Q. What computational methods predict the binding affinity of this compound with biological targets, and how are these predictions validated?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with enzymes or receptors. Validation involves:
- In vitro assays : Enzymatic inhibition studies (e.g., IC₅₀ measurements) to correlate docking scores with activity.
- Mutagenesis : Testing binding affinity changes in target proteins with key residue mutations.
For pyrazole derivatives, docking into cyclooxygenase-2 (COX-2) active sites has guided structure-based optimization .
Q. How does the 1,3,4-oxadiazole moiety influence pharmacokinetic properties, and what modifications improve bioavailability?
- Methodological Answer : The oxadiazole ring enhances metabolic stability but may reduce solubility. Strategies to improve bioavailability include:
- Hydrophilic substitutions : Adding hydroxyl or amine groups to the pyrazole ring.
- Prodrug design : Esterification of the carboxamide to enhance membrane permeability.
Comparative studies on isoindole-dioxo analogs show that methyl substituents on the oxadiazole improve logP values by 0.5–1.0 units, balancing solubility and permeability .
Q. How should researchers address contradictory biological activity data across different assays?
- Methodological Answer : Systematic approaches include:
- Assay standardization : Replicating experiments under identical conditions (pH, temperature, cell lines).
- Positive controls : Using established inhibitors/agonists to validate assay reliability.
- Orthogonal assays : Testing activity in cell-free (e.g., enzyme-based) and cell-based systems to rule out off-target effects.
For instance, discrepancies in COX-2 inhibition data for pyrazole derivatives were resolved by comparing fluorometric and colorimetric assay results .
Q. What are critical considerations for designing SAR studies on derivatives of this compound?
- Methodological Answer : Key factors include:
- Substituent diversity : Varying alkyl/aryl groups on the pyrazole and oxadiazole rings.
- Functional group compatibility : Introducing electron-withdrawing/donating groups to modulate electronic effects.
- Stereochemical analysis : Evaluating enantiomer-specific activity via chiral chromatography.
A study on dioxo-isoindole analogs demonstrated that para-fluoro substitution on the phenyl ring increased anti-inflammatory activity by 40% compared to meta-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
